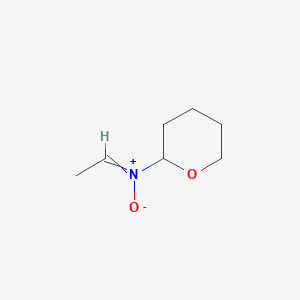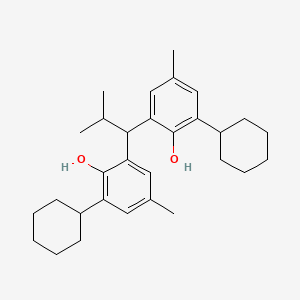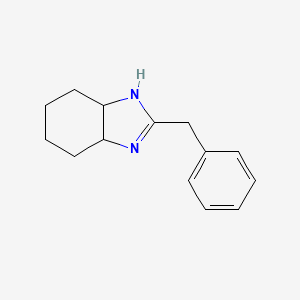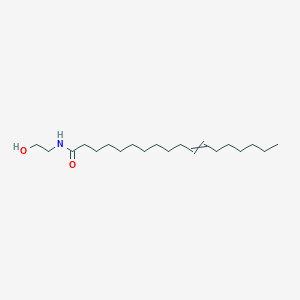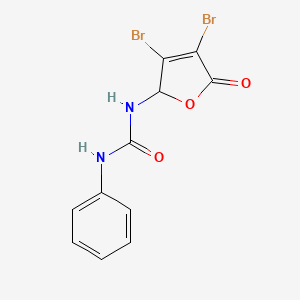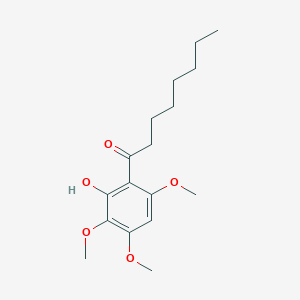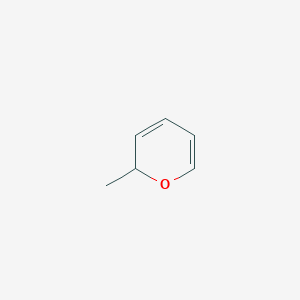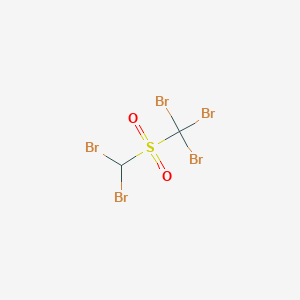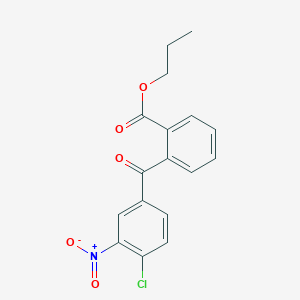
1-(Benzenesulfonyl)-4-bromonaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzenesulfonyl)-4-bromonaphthalene is an organic compound that features a naphthalene ring substituted with a benzenesulfonyl group and a bromine atom
Preparation Methods
The synthesis of 1-(Benzenesulfonyl)-4-bromonaphthalene typically involves the reaction of 4-bromonaphthalene with benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include heating the mixture to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-(Benzenesulfonyl)-4-bromonaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation and Reduction: The benzenesulfonyl group can undergo oxidation to form sulfonic acids or reduction to form sulfides. Reagents such as hydrogen peroxide or sodium borohydride are typically used for these transformations.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalenes, while coupling reactions can produce complex biaryl structures.
Scientific Research Applications
1-(Benzenesulfonyl)-4-bromonaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its sulfonyl group can form strong interactions with biological targets, making it useful in drug discovery research.
Medicine: Potential applications in medicinal chemistry include the development of new therapeutic agents. The compound’s ability to undergo various chemical transformations allows for the design of molecules with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. .
Mechanism of Action
The mechanism by which 1-(Benzenesulfonyl)-4-bromonaphthalene exerts its effects involves its ability to participate in electrophilic aromatic substitution reactions. The benzenesulfonyl group is an electron-withdrawing group, which makes the aromatic ring more susceptible to attack by electrophiles. This property is exploited in various chemical reactions to introduce new functional groups onto the naphthalene ring .
The molecular targets and pathways involved in its biological activity are related to its ability to interact with proteins and enzymes. The sulfonyl group can form strong hydrogen bonds and ionic interactions with amino acid residues, influencing the activity of the target proteins .
Comparison with Similar Compounds
1-(Benzenesulfonyl)-4-bromonaphthalene can be compared with other similar compounds, such as:
Benzenesulfonyl Chloride: This compound is a precursor in the synthesis of this compound and shares similar reactivity patterns.
4-Bromonaphthalene: This compound is the starting material for the synthesis and has similar aromatic properties but lacks the sulfonyl group.
Sulfonamides: These compounds contain the sulfonyl group and are widely used in medicinal chemistry for their antibacterial properties
Properties
CAS No. |
129278-09-7 |
|---|---|
Molecular Formula |
C16H11BrO2S |
Molecular Weight |
347.2 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-4-bromonaphthalene |
InChI |
InChI=1S/C16H11BrO2S/c17-15-10-11-16(14-9-5-4-8-13(14)15)20(18,19)12-6-2-1-3-7-12/h1-11H |
InChI Key |
GZGLFGBHQRYPHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


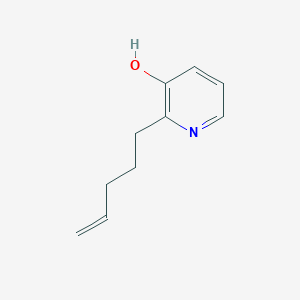

![{[4-(Pentamethyldisilanyl)phenyl]methylidene}propanedinitrile](/img/structure/B14270773.png)
